molecular formula C13H11ClO B15451659 2-[(2-Chlorophenyl)methyl]phenol CAS No. 62706-91-6

2-[(2-Chlorophenyl)methyl]phenol

Cat. No.: B15451659
CAS No.: 62706-91-6
M. Wt: 218.68 g/mol
InChI Key: NZUJXMKYDYKHDG-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]phenol is a chemical compound of interest in organic and medicinal chemistry research. While specific biological data for this compound is limited, its structural framework is related to the diarylmethanol and diphenylmethanol class of compounds, which are recognized as crucial intermediates for synthesizing various pharmaceuticals . For instance, benzhydrol derivatives are key structural elements in several biologically active molecules and are widely used in the development of compounds like the antihistamines (R)-orphenadrine and (S)-neobenodine . Researchers utilize this structural motif to explore new synthetic pathways and develop novel chemical entities. The compound is intended for laboratory research purposes only and is strictly not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

62706-91-6

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]phenol

InChI

InChI=1S/C13H11ClO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,15H,9H2

InChI Key

NZUJXMKYDYKHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Ortho-Substituted Chlorophenols

  • 2-Chlorophenol (C₆H₅ClO): Molecular Weight: 128.56 g/mol. Structure: A phenol ring with a chlorine atom at the ortho position. Properties: Higher acidity (pKa ~8.5) due to electron-withdrawing Cl substituent; used as a disinfectant and precursor in pesticide synthesis. Key Difference: Lacks the benzyl group, resulting in lower molecular weight and reduced steric hindrance compared to 2-[(2-Chlorophenyl)methyl]phenol .

Benzyl-Substituted Phenols

  • 2-(4-Chloro-2-methylphenyl)phenol (CAS: 852112-20-0): Molecular Formula: C₁₃H₁₁ClO. Structure: A phenol ring with a 4-chloro-2-methylphenyl substituent. Comparison: The methyl group in this compound may reduce reactivity compared to the unsubstituted benzyl group in this compound .

Schiff Base Analogs

  • 2-{[(2-Chlorophenyl)imino]methyl}phenol (C₁₃H₁₀ClNO): Molecular Weight: 231.67 g/mol. Structure: Features an imine (C=N) linkage instead of a methylene (CH₂) bridge. Properties: Forms intramolecular O–H∙∙∙N hydrogen bonds, stabilizing planar conformations (dihedral angle: 51.42° between aromatic rings). Crystallizes in the orthorhombic space group P2₁2₁2₁. Applications: Studied for coordination chemistry and as a ligand in metal complexes .

Diphenylmethanol Derivatives

  • (2-Chlorophenyl)(diphenyl)methanol (C₁₉H₁₅ClO): Molecular Weight: 294.78 g/mol. Structure: A diphenylmethanol core with a 2-chlorophenyl substituent. Properties: The chloro group enhances electrophilicity, enabling functionalization reactions. The bulky diphenyl group increases steric hindrance, influencing catalytic or material science applications. Applications: Used as a synthetic intermediate in organic methodology studies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₃H₁₁ClO 218.68 2-Cl on benzyl, OH on phenol Potential pharmaceutical intermediate (inferred)
2-Chlorophenol C₆H₅ClO 128.56 Cl and OH at ortho positions Disinfectant, agrochemical precursor
2-{[(2-Chlorophenyl)imino]methyl}phenol C₁₃H₁₀ClNO 231.67 Imine linkage, intramolecular H-bond Crystal engineering, ligand synthesis
(2-Chlorophenyl)(diphenyl)methanol C₁₉H₁₅ClO 294.78 Diphenylmethanol with Cl substituent Catalysis, materials science

Research Findings and Implications

Physicochemical Properties

  • Acidity: The electron-withdrawing chlorine and benzyl groups in this compound likely lower the pKa of the phenolic OH compared to unsubstituted phenol (pKa ~10), enhancing solubility in basic aqueous solutions.
  • Crystallinity: Structural analogs like 2-{[(2-Chlorophenyl)imino]methyl}phenol exhibit ordered crystal packing due to hydrogen bonding, suggesting similar behavior in the target compound .

Q & A

Q. Example Workflow :

NMR indicates 95% purity (by integration).

HPLC shows 88% due to UV-inactive impurities (e.g., chlorinated byproducts).

LC-MS identifies m/z 234.6 (M+H⁺) and confirms impurities via fragmentation.

Basic: What analytical techniques characterize the stability of this compound under varying pH?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorbance shifts (λmax ~270 nm) in buffers (pH 2–12) over 24 hours.
  • HPLC stability assays : Quantify degradation products (e.g., hydrolyzed derivatives) .
  • Mass spectrometry : Identify oxidation products (e.g., quinones via +16 Da shifts) .

Key Finding : The compound is stable at pH 4–7 but degrades above pH 10 via dechlorination .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

Methodological Answer:

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the phenolic -OH during alkylation.
  • Microwave-assisted synthesis : Enhances reaction rates for bulky electrophiles (e.g., 2-bromoacetophenone).
  • Catalytic systems : Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling at sterically congested sites .

Case Study : TBDMS protection increased coupling yields from 40% to 72% in aryl boronate reactions .

Basic: How is the logP value experimentally determined, and how does it compare to computational predictions?

Methodological Answer:

  • Shake-flask method : Partition between octanol/water; quantify via HPLC .
  • Computational tools : Use ChemAxon or ACD/Labs with atom-type descriptors.
  • Data Discrepancy : Experimental logP (3.2) often exceeds predicted values (2.8–3.0) due to π-π stacking in octanol .

Advanced: How does the chlorophenyl moiety influence the compound’s spectroscopic properties?

Methodological Answer:

  • IR spectroscopy : C-Cl stretch at 550–600 cm⁻¹; phenolic -OH at 3200–3600 cm⁻¹.
  • ¹³C NMR : Chlorinated carbons resonate at δ 125–135 ppm (vs. δ 115–120 for non-chlorinated analogs) .
  • MS/MS fragmentation : Loss of Cl (m/z −35) dominates in positive ion mode .

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